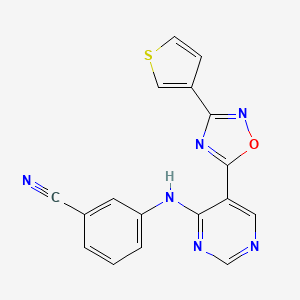![molecular formula C19H21N7O3 B2989543 2-(3,9-dimethyl-7-(3-methylbenzyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide CAS No. 923495-63-0](/img/structure/B2989543.png)
2-(3,9-dimethyl-7-(3-methylbenzyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a small molecule that has been studied for its potential as a Protein Kinase C Theta (PKCθ) inhibitor . PKCθ is a key regulator in the activation of T cells, and inhibiting this kinase is hypothesized to be an effective therapy for autoimmune diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis .
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Heterocyclic compounds, including triazino purines, are crucial in medicinal chemistry due to their diverse biological activities. Research has focused on synthesizing various heterocyclic frameworks that incorporate purine derivatives for potential therapeutic applications. For instance, the synthesis of [1,2,4]triazino[3,2‐f]purines has been explored through reactions involving diamino-1,3-dimethylxanthine with diketones, highlighting a methodology for constructing purine-based heterocycles with potential for further functionalization and biological application (Ueda, T., Adachi, T., Nagai, S., Sakakibara, J., & Murata, M., 1988).
Antimicrobial and Anticancer Agents
The structural motifs found in triazino purines and similar compounds have been investigated for their antimicrobial and anticancer properties. Novel heterocycles incorporating purine moieties have shown promising biological activities, including antimicrobial and analgesic effects, which are crucial for developing new therapeutic agents. For example, research on benzodifuranyl derivatives derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities, suggesting the potential of these structures in drug development (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).
Polymer Science
Heterocyclic compounds are also significant in polymer science, where they contribute to the synthesis of novel polymeric materials with specific properties. For instance, polyamides containing uracil and adenine units have been synthesized, illustrating the integration of nucleobase-containing heterocycles into polymers for potential applications in biotechnology and material science (Hattori, M., & Kinoshita, M., 1979).
Corrosion Inhibition
Triazine derivatives and related heterocycles have been studied for their potential as corrosion inhibitors, an essential application in materials science. These compounds can form protective layers on metals, significantly reducing corrosion in acidic environments, which is vital for extending the life of metal structures and components (Singh, A., Ansari, K. R., Haque, J., Dohare, P., Lgaz, H., Salghi, R., & Quraishi, M., 2018).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[3,9-dimethyl-7-[(3-methylphenyl)methyl]-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3/c1-11-5-4-6-13(7-11)9-25-17(28)15-16(23(3)19(25)29)21-18-24(15)8-12(2)22-26(18)10-14(20)27/h4-7H,8-10H2,1-3H3,(H2,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYRBFHHFZOQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,9-dimethyl-7-(3-methylbenzyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-4-[(3-methylpyrazin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2989460.png)
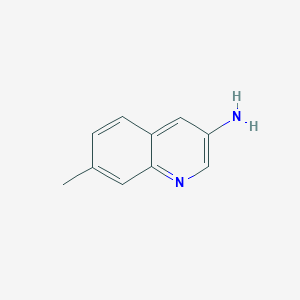
![5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol](/img/structure/B2989463.png)
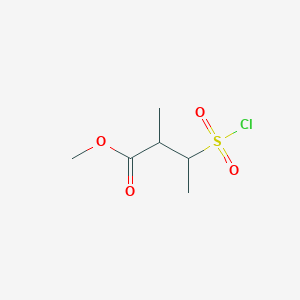
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-3-(3-fluoro-4-methylphenyl)propan-1-one](/img/structure/B2989466.png)
![(R)-Benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B2989468.png)
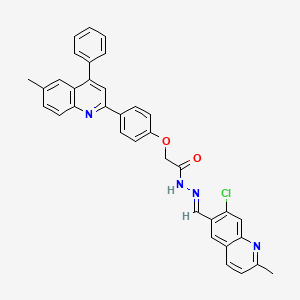
![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2989471.png)

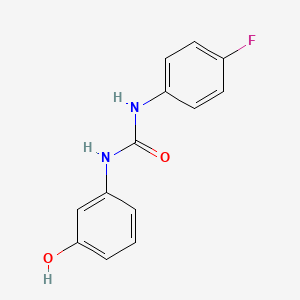
![Ethyl 5-[(2-ethoxynaphthalene-1-carbonyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2989475.png)
![1-[3-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2989477.png)
